N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
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Overview
Description
N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a nitrophenyl group attached to the isoquinoline ring system, along with a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-nitrobenzaldehyde with 3,4-dihydroisoquinoline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then treated with thiourea under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
- N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-thioamide
Uniqueness
N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-19(21)15-7-3-6-14(10-15)17-16(22)18-9-8-12-4-1-2-5-13(12)11-18/h1-7,10H,8-9,11H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTZGLPIHBJMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796763 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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